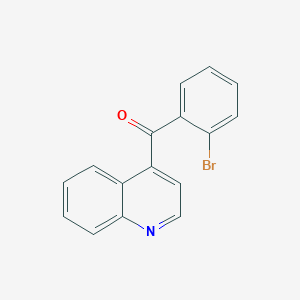

4-(2-Bromobenzoyl)quinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-bromophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJTYFHTZWHAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Bromobenzoyl Quinoline and Its Derivatives

Direct Synthesis Approaches for 4-(2-Bromobenzoyl)quinoline

Directly forming the this compound molecule involves constructing the quinoline (B57606) core while simultaneously introducing the 2-bromobenzoyl group at the 4-position.

Multi-Component Reactions for Quinoline Skeleton Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. rsc.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org A common MCR approach for quinoline synthesis involves the reaction of an aniline, an aldehyde, and an activated alkene or alkyne. nih.govscielo.br

For the specific synthesis of this compound, a hypothetical MCR could involve 2-aminobenzophenone, an alkyne, and a suitable third component under Lewis acid catalysis. The mechanism generally involves the formation of a propargylamine intermediate, which then undergoes intramolecular hydroarylation to form a dihydroquinoline, followed by oxidation to the quinoline. scielo.br The versatility of MCRs allows for the introduction of various functional groups, making them a promising avenue for creating diverse quinoline libraries. rsc.org

Table 1: Examples of Multi-Component Reactions for Quinoline Synthesis

| Catalyst | Reactants | Product Type | Reference |

| FeCl₃ or Yb(OTf)₃ | Aldehyde, Amine, Alkyne | Substituted Quinolines | scielo.br |

| Molecular Iodine | Aniline, Aldehyde, Alkyne | Quinoline Derivatives | nih.gov |

Cyclization Reactions with Bromobenzoyl Precursors

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds like quinoline. One effective strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method uses various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to induce a 6-endo-dig cyclization, yielding 3-halo-substituted quinolines. nih.gov To synthesize a this compound, a precursor such as an N-(2-alkynyl)aniline bearing a 2-bromobenzoyl moiety could potentially be cyclized.

Another relevant method is the copper-catalyzed one-pot cascade reaction of 2-bromobenzaldehydes with aryl methyl ketones and aqueous ammonia, which is a variation of the Friedländer synthesis. researchgate.net This approach allows for the construction of the quinoline ring from precursors that already contain the necessary bromine substitution pattern.

Synthesis of Analogs and Precursors with Relevance to this compound

The synthesis of analogs and precursors is crucial for developing a comprehensive understanding of the structure-activity relationships of this compound and for accessing a wider range of related compounds.

Pfitzinger Reaction Protocols for Substituted Quinolines

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base like potassium hydroxide to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net

This reaction has been successfully employed to synthesize precursors for quinoline derivatives. For instance, 2-(4-Bromophenyl)quinoline-4-carboxylic acid was prepared by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. acs.orgnih.gov This carboxylic acid can then be further modified to introduce other functional groups.

Table 2: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| Isatin | 4-Bromoacetophenone | KOH | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | acs.orgnih.gov |

| Isatin | Ketones/Aldehydes | KOH | Substituted quinoline-4-carboxylic acids | wikipedia.orgijsr.net |

A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Doebner Synthesis Protocol for Quinoline Derivatives

The Doebner reaction provides a route to quinoline-4-carboxylic acids through the reaction of an aniline, an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction is a valuable alternative to the Pfitzinger synthesis. wikipedia.org While the conventional Doebner reaction can have limitations, such as low yields with electron-deficient anilines, a modified Doebner hydrogen-transfer reaction has been developed to overcome this issue. nih.govacs.org This improved method works well for anilines with both electron-withdrawing and electron-donating groups. nih.govacs.org

The general procedure involves the condensation of the aniline and aldehyde, followed by reaction with pyruvic acid and subsequent cyclization to form the quinoline ring. nih.goviipseries.org This protocol is particularly useful for the large-scale synthesis of bioactive molecules. nih.gov

Palladium-Catalyzed Intramolecular Imidoylative Cyclization

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed intramolecular imidoylative cyclization has emerged as a powerful tool for constructing N-heterocycles. rsc.org This method has been successfully used to synthesize continuously substituted quinoline derivatives from o-alkenyl aryl isocyanides and (hetero)aryl halides or vinylic triflates. rsc.orgnih.gov

The reaction mechanism is believed to proceed through the oxidative addition of the aryl halide to Pd(0), followed by isocyanide insertion to form an imidoyl palladium intermediate. rsc.org This intermediate then undergoes an intramolecular cyclization via activation of a vinyl C-H bond to form the quinoline product. rsc.org This methodology offers a broad substrate scope and tolerates a wide variety of functional groups. rsc.orgnih.gov This approach has also been applied to the synthesis of other heterocyclic systems, such as β-carbolines, from tryptophan-derived isocyanides. nih.govacs.org

Rhodium-Catalyzed Alkyne Hydroacylation for Quinoline Formation

Rhodium-catalyzed hydroacylation represents a potent method for the synthesis of substituted quinolines. This approach typically involves the reaction of an o-alkynyl aniline with an aldehyde, proceeding through a 2-aminophenyl enone intermediate that subsequently cyclizes to form the quinoline ring. The mild reaction conditions associated with this method allow for a broad tolerance of various functional groups, facilitating the preparation of diversely substituted quinolines in high yields. researchgate.netnih.gov

While a direct synthesis of this compound via this method is not extensively documented, the general principles can be applied. A plausible synthetic route would involve the rhodium-catalyzed reaction of an appropriately substituted o-alkynyl aniline with 2-bromobenzaldehyde. The resulting enone intermediate would then undergo cyclization to yield the target compound. A key advantage of this methodology is the ability to control regioselectivity, which is crucial when constructing complex quinoline systems. researchgate.net Furthermore, this catalytic process can be extended to the use of o-alkynyl nitroarenes as substrates, which lead to 2-nitrochalcones that can be subsequently converted to quinolines or quinoline N-oxides. researchgate.net

One-Pot Synthetic Strategies for Quinoline Systems

One-pot synthetic strategies for quinoline systems are highly valued for their efficiency, reduced waste generation, and operational simplicity. These methods often involve domino or cascade reactions where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. For the synthesis of 4-substituted quinolines, one-pot procedures can be designed by combining reactions such as the Friedländer annulation or other cyclization strategies with subsequent functionalization.

For instance, a one-pot synthesis of 2-arylquinolines has been developed through the reaction of 2-vinylanilines and benzyl halides, catalyzed by in situ generated HBr. This additive-free approach demonstrates high functional group tolerance and simplifies the work-up procedure. organic-chemistry.org While this specific example leads to 2-arylquinolines, the underlying principle of in situ catalyst generation and cascade cyclization can be conceptually applied to the synthesis of 4-acylquinolines.

Another versatile one-pot approach involves the reaction of N-aryl enaminones with bis(trichloromethyl) carbonate and triphenylphosphine oxide to yield 4-chloroquinolines. organic-chemistry.org The resulting 4-chloroquinoline can then serve as a versatile intermediate for the introduction of a benzoyl group at the C4 position through a subsequent cross-coupling reaction. The optimization of these one-pot procedures is crucial for maximizing yields and minimizing side reactions.

Synthesis of Fused Tetracyclic Quinoline Derivatives

The synthesis of fused tetracyclic quinoline derivatives often utilizes intramolecular cyclization reactions of appropriately substituted quinoline precursors. A common and powerful method for achieving this is the intramolecular Friedel-Crafts acylation. researchgate.netnih.gov In the context of this compound, the presence of the benzoyl group at the C4 position provides a reactive handle for further synthetic transformations.

For example, a 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid can undergo intramolecular Friedel-Crafts acylation to yield a tetracyclic-fused quinoline system. researchgate.net This transformation is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent. The choice of the cyclizing agent and reaction conditions is critical for achieving high yields and avoiding undesired side products. The synthesis of these fused systems is of significant interest due to the prevalence of such scaffolds in bioactive natural products and pharmaceuticals. nih.gov

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives | PPA or Eaton's reagent | 12-phenylbenzo nih.govquora.comoxepino[3,4-b]quinolin-13(6H)-one derivatives | Moderate to Good | researchgate.net |

| 6-[(phenoxy/phenylthio)methyl] researchgate.netresearchgate.netdioxolo[4,5-g]quinoline-7-carboxylic acids | Eaton's reagent | researchgate.netbenzothiepino[3,4-b] researchgate.netresearchgate.netdioxolo[4,5-g]quinolin-12(6H)-ones | 65 | researchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its derivatives, directly impacting reaction efficiency, yield, and purity. Key parameters that are frequently fine-tuned include the choice of solvent, the catalytic system, and the reaction temperature and duration.

Solvent Effects on Reaction Efficiency and Product Stability

The choice of solvent can significantly influence the outcome of quinoline synthesis, particularly in reactions such as Friedel-Crafts acylation. The polarity of the solvent can affect the solubility of reactants and intermediates, as well as the stability of charged species.

In Friedel-Crafts reactions, non-polar solvents like carbon disulfide or dichloromethane often favor the formation of the kinetic product. In contrast, polar solvents such as nitrobenzene can promote the formation of the thermodynamic product. stackexchange.com This is attributed to the solubility of the intermediate acyl-aromatic-Lewis acid complex; in non-polar solvents, this complex may precipitate, preventing equilibration to the more stable isomer. stackexchange.com For the synthesis of this compound, which would likely involve a Friedel-Crafts type acylation of a quinoline precursor, the selection of an appropriate solvent would be crucial for directing the regioselectivity and maximizing the yield.

| Reaction | Solvent | Product Outcome | Reference |

| Friedel-Crafts acetylation of naphthalene | Carbon Disulfide (non-polar) | 1-acetylnaphthalene (kinetic) | stackexchange.com |

| Friedel-Crafts acetylation of naphthalene | Nitrobenzene (polar) | 2-acetylnaphthalene (thermodynamic) | stackexchange.com |

Catalytic Approaches in Quinoline Synthesis

Catalysis plays a pivotal role in many synthetic routes to quinolines, offering pathways with higher efficiency and selectivity under milder conditions. For the synthesis of this compound, a key step would likely be a Friedel-Crafts acylation, which is traditionally catalyzed by Lewis acids.

Common Lewis acid catalysts for Friedel-Crafts reactions include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). However, the presence of the basic nitrogen atom in the quinoline ring can lead to the neutralization of the Lewis acid catalyst, thereby impeding the reaction. quora.com To overcome this challenge, stronger catalysts or alternative synthetic strategies may be required. Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, has proven to be an effective catalyst for intramolecular Friedel-Crafts acylations of quinoline derivatives, leading to the formation of fused ring systems. researchgate.netresearchgate.net

Transition metal catalysis, particularly with rhodium, offers an alternative approach for the construction of the quinoline ring itself, as discussed in section 2.2.4. These catalysts often operate through different mechanisms that can be more tolerant of basic nitrogen atoms.

| Catalyst | Reaction Type | Advantage | Reference |

| Eaton's Reagent | Intramolecular Friedel-Crafts Acylation | Effective for cyclization of quinoline derivatives | researchgate.netresearchgate.net |

| Rhodium complexes | Alkyne Hydroacylation | Mild conditions, high functional group tolerance | researchgate.netnih.gov |

| Lewis Acids (e.g., AlCl₃) | Friedel-Crafts Acylation | Traditional catalyst, potential for neutralization by quinoline nitrogen | quora.com |

Temperature and Time Parameter Optimization

The optimization of temperature and reaction time is essential for maximizing the yield and minimizing the formation of byproducts in the synthesis of quinolines. These parameters are often interdependent and must be carefully controlled.

For instance, in the intramolecular Friedel-Crafts cyclization of quinoline derivatives using Eaton's reagent, reactions have been successfully carried out at temperatures ranging from 35°C to 90°C, with reaction times varying from a few hours to overnight. researchgate.net Lower temperatures may require longer reaction times but can lead to higher selectivity and reduced degradation of sensitive functional groups. Conversely, higher temperatures can accelerate the reaction rate but may also promote the formation of undesired side products.

The optimal temperature and time for the synthesis of this compound would depend on the specific synthetic route chosen. For a Friedel-Crafts acylation, careful control of the temperature would be necessary to manage the reactivity of the acylating agent and prevent side reactions.

| Reaction | Temperature | Time | Yield | Reference |

| Intramolecular Friedel-Crafts Acylation | 35°C | - | 76% | researchgate.net |

| Intramolecular Friedel-Crafts Acylation | 80°C | 3 h | 65% | researchgate.net |

| Synthesis of quinoline-propionic acid and intramolecular Friedel-Crafts acylation | 75°C | 30 min | 44% | researchgate.net |

Scalable Synthesis and Green Chemistry Considerations for this compound and its Derivatives

The industrial production of this compound and its derivatives necessitates synthetic methodologies that are not only efficient and high-yielding but also scalable and environmentally sustainable. Green chemistry principles are increasingly integral to modern synthetic strategies, aiming to minimize waste, reduce energy consumption, and utilize less hazardous substances. This section explores potential scalable synthesis routes and green chemistry considerations applicable to the production of this compound, drawing parallels from established methods for quinoline derivatives.

Scalable Synthetic Approaches

While specific scalable synthesis protocols for this compound are not extensively detailed in publicly available literature, established methods for the synthesis of quinoline and its 4-substituted analogues can be adapted for large-scale production. The Friedländer annulation, a classic and versatile method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of this compound, this would conceptually involve the reaction of a 2-aminobenzophenone derivative with a suitable three-carbon building block.

Key considerations for scaling up such a process include:

Raw Material Availability and Cost: The economic viability of the synthesis on an industrial scale is heavily dependent on the cost and availability of the starting materials.

Process Safety: A thorough hazard evaluation of all reactants, intermediates, and products is crucial to ensure safe operation at a larger scale. This includes managing exothermic reactions and handling potentially hazardous reagents.

Reaction Optimization: To maximize throughput and minimize costs, reaction parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This often involves moving from chromatographic methods, common in laboratory-scale synthesis, to crystallization or distillation techniques.

Green Chemistry Considerations

The application of green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally benign processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic systems.

Green Solvents and Catalysts:

Traditional quinoline syntheses often employ volatile organic solvents (VOCs) that pose environmental and health risks. tandfonline.com The shift towards greener solvents is a central theme in sustainable chemistry. Water, ethanol, and polyethylene glycol (PEG) have been explored as environmentally friendly reaction media for the synthesis of quinoline derivatives. tandfonline.com For instance, the use of water as a solvent in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst has been reported for the synthesis of certain quinoline derivatives with good yields. tandfonline.comresearchgate.net Similarly, reusable catalysts like Amberlyst-15 have been employed in green solvents like ethanol. tandfonline.com The use of solid acid catalysts is also a promising green approach. mdpi.com

The following table summarizes various green catalytic systems used in the synthesis of quinoline derivatives, which could be explored for the synthesis of this compound.

| Catalyst System | Solvent | Reaction Type | Key Advantages |

| p-Toluenesulfonic acid (p-TSA) | Water | One-pot three-component | Eco-friendly solvent, good yields. tandfonline.comresearchgate.net |

| Amberlyst-15 | Ethanol | Povarov reaction | Reusable catalyst, green solvent. tandfonline.com |

| Formic Acid | - | Direct synthesis from anilines | Biodegradable, renewable resource, high selectivity. ijpsjournal.com |

| FeCl3·6H2O | Water | Condensation reaction | Inexpensive, non-toxic, environmentally benign. |

| Nanocatalysts | Various | Various | High efficiency, recyclability, mild reaction conditions. acs.org |

Energy-Efficient Methodologies:

Microwave-assisted synthesis and ultrasound irradiation are energy-efficient techniques that can significantly reduce reaction times and improve yields in the synthesis of quinoline derivatives. nih.gov Microwave irradiation, for example, has been utilized in the synthesis of polyfunctionalized quinoline derivatives in polar protic solvents like ethanol, achieving excellent yields in a matter of minutes. mdpi.com The use of water as a green reaction medium under microwave irradiation has also been reported to be highly efficient. tandfonline.com

The table below highlights the advantages of these energy-efficient methods in the context of quinoline synthesis.

| Method | Typical Reaction Time | Key Advantages |

| Microwave-Assisted Synthesis (MAS) | Minutes | Rapid heating, shorter reaction times, improved yields, potential for solvent-free reactions. mdpi.comijpsjournal.com |

| Ultrasound-Assisted Synthesis | Varies | Enhanced reaction rates, improved yields, milder reaction conditions. ijpsjournal.comnih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

One-Dimensional NMR (¹H and ¹³C) Data Analysis

¹H NMR: A proton NMR spectrum of 4-(2-Bromobenzoyl)quinoline would be expected to show distinct signals for the ten aromatic protons. The protons on the quinoline (B57606) ring and the bromobenzoyl group would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on the electronic environment and proximity to the nitrogen atom, the carbonyl group, and the bromine atom. For instance, protons adjacent to the nitrogen in the quinoline ring would likely be shifted downfield.

¹³C NMR: The carbon-13 NMR spectrum would be expected to display 16 distinct signals, one for each carbon atom in the molecule. The carbonyl carbon (C=O) would be readily identifiable by its characteristic downfield chemical shift (anticipated around δ 190-200 ppm). The remaining aromatic carbons would resonate in the typical range of δ 120-150 ppm. The carbon atom directly bonded to the bromine atom would also exhibit a characteristic chemical shift.

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Protons | 7.5 - 9.0 | 120 - 150 |

| Bromobenzoyl Protons | 7.2 - 7.8 | 125 - 135 |

| Carbonyl Carbon | N/A | 190 - 200 |

Two-Dimensional NMR (COSY, HSQC, HMBC, TOCSY) for Connectivity Elucidation

To unambiguously assign each ¹H and ¹³C signal and confirm the molecular structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity of protons within the quinoline and bromobenzoyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds away. Key correlations would be expected between the protons on the quinoline ring (specifically H-3 and H-5) and the carbonyl carbon, as well as between protons on the bromobenzoyl ring and the carbonyl carbon, confirming the connection between the two ring systems via the ketone linker.

TOCSY (Total Correlation Spectroscopy): This experiment would identify all protons within a given spin system, which would be useful for differentiating the protons of the quinoline ring from those of the bromobenzoyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The nominal molecular weight for C₁₆H₁₀BrNO is 312 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for quinoline derivatives often involve the loss of HCN from the quinoline ring. The fragmentation of this compound would likely involve cleavage at the carbonyl group, potentially leading to fragments corresponding to the quinolinecarbonyl cation and the bromophenyl cation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For C₁₆H₁₀⁷⁹BrNO, the calculated exact mass is 310.9946 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity and purity.

Table 3.2.1: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data.)

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₆H₁₀BrNO | ⁷⁹Br | 310.9946 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1660-1690 cm⁻¹. Other expected absorptions would include C=C and C=N stretching vibrations from the aromatic quinoline system (around 1500-1600 cm⁻¹) and C-H stretching from the aromatic rings (above 3000 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at a lower frequency.

Table 3.3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Ketone C=O Stretch | 1660 - 1690 | Strong |

| Aromatic C=C/C=N Stretch | 1500 - 1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

Without experimental data, it is not possible to provide crystallographic parameters such as space group, unit cell dimensions, or atomic coordinates.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula of a newly synthesized molecule. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. By comparing the experimentally determined elemental composition with the theoretically calculated values derived from the proposed molecular formula, researchers can confirm the purity and elemental makeup of the substance.

For the compound this compound, the molecular formula is established as C₁₆H₁₀BrNO. Based on this formula, the theoretical elemental composition has been calculated. The confirmation of this composition through experimental analysis is a critical step in the structural elucidation process, ensuring that the synthesized compound corresponds to the expected molecular structure.

The theoretical elemental percentages are derived from the molecular weight of the compound and the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen). These calculated values serve as a benchmark against which experimental results are compared.

Below is a data table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 16 | 192.16 | 61.56 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 3.24 |

| Bromine | Br | 79.90 | 1 | 79.90 | 25.59 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.49 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.12 |

| Total | 312.17 | 100.00 |

Note: The values presented in the table are the theoretically calculated percentages based on the molecular formula C₁₆H₁₀BrNO. Extensive searches of scientific literature and chemical databases did not yield specific experimental elemental analysis data for this compound for a direct comparison.

Computational and Theoretical Investigations of 4 2 Bromobenzoyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-(2-bromobenzoyl)quinoline at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for analyzing its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.org For molecules like this compound, DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry and determine its most stable conformation. scirp.orgnih.gov The theory posits that the energy of a molecule can be determined from its electron density.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and reactivity. scirp.org

In a computational analysis of this compound, the HOMO and LUMO energy levels would be calculated to understand its electronic behavior. For instance, in a study of similar benzoyl derivatives, the HOMO was found to be distributed across the benzamide (B126) and pyrazole (B372694) rings, while the LUMO was located on the bromobenzoyl moiety. nih.gov A similar distribution would be expected for this compound, with the quinoline (B57606) and benzoyl rings playing key roles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data from a Related Benzoyl Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.228 |

| ELUMO | -2.132 |

| Energy Gap (ΔE) | 5.096 |

Data derived from a DFT study on a structurally similar N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) benzamide derivative and is illustrative of the type of results obtained from FMO analysis. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. walisongo.ac.idchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. Red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), prone to nucleophilic attack. wolfram.comresearchgate.net Green represents regions of neutral potential.

For this compound, an MEP analysis would reveal the reactive sites. It is expected that the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring would be regions of high electron density (red or yellow), making them likely sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the aromatic rings would likely exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. nih.gov This visual representation of charge distribution is instrumental in understanding non-covalent interactions and predicting chemical reactivity. mdpi.com

Fukui functions are local reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mxsemanticscholar.org The condensed Fukui function assigns a value to each atom, indicating its susceptibility to a specific type of attack. scielo.org.mx

A theoretical study would calculate the condensed Fukui functions (fk+, fk-, and fk0) for each atom in this compound.

fk+ measures reactivity towards a nucleophilic attack . The atom with the highest value is the most likely site for such an attack.

fk- measures reactivity towards an electrophilic attack . The atom with the highest value is the most susceptible to attack by an electrophile.

fk0 predicts reactivity towards a radical attack .

In related benzoyl compounds, Fukui analysis has been used to pinpoint specific atoms on the heterocyclic and aromatic rings as the most reactive centers, aligning with other computational findings. nih.gov This analysis provides a more quantitative prediction of regioselectivity in chemical reactions compared to the qualitative MEP map.

Band Gap (ΔE): The energy difference between the HOMO and LUMO. A lower band gap implies higher reactivity and lower stability. nih.gov

First Ionization Energy (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO). aps.org

Electronic Chemical Potential (μ): A measure of the escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2).

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = -μ).

Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity and stability of this compound with other related compounds.

Table 2: Representative Global Reactivity Descriptors from a Related Benzoyl Compound

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Energy | I | 7.228 |

| Electron Affinity | A | 2.132 |

| Band Gap | ΔE | 5.096 |

| Hardness | η | 2.548 |

| Softness | S | 0.392 |

| Electronic Chemical Potential | μ | -4.680 |

| Electrophilicity Index | ω | 4.296 |

Data derived from a DFT study on a structurally similar N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) benzamide derivative and is illustrative of calculated electronic properties. nih.gov

Molecular Modeling and Dynamics

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvent molecules or biological macromolecules.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotational freedom around the single bond connecting the benzoyl group to the quinoline core. This rotation dictates the relative orientation of the two aromatic systems, giving rise to various conformers with distinct energy levels.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to explore the potential energy surface of the molecule. These calculations help identify stable conformers, corresponding to local minima on the energy landscape, and the transition states that connect them.

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For this compound, the landscape is characterized by multiple energy wells, each representing a stable or metastable conformation. The depth of these wells indicates the relative stability of the conformers. The most stable conformation, or the global minimum, represents the most probable structure of the molecule under isolated conditions.

Key parameters in this analysis include the dihedral angle between the quinoline and the bromobenzoyl planes. By systematically varying this angle and calculating the corresponding energy, a rotational energy profile can be constructed. This profile reveals the energy barriers to rotation and the preferred spatial arrangement of the substituent groups. The steric hindrance between the hydrogen atom at the C5 position of the quinoline ring and the bromo-substituted phenyl ring, as well as electronic interactions, are the primary factors governing the conformational preferences.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0 | 5.8 |

| 2 | 45 | 1.2 |

| 3 | 90 | 0.0 |

| 4 | 135 | 1.5 |

| 5 | 180 | 4.2 |

Note: These are hypothetical values for illustrative purposes and would be determined by specific computational models.

Solvent Effects on Molecular Conformation and Stability

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium and stability of a molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used to simulate the effects of different solvents.

These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. The presence of a solvent can stabilize or destabilize certain conformers depending on their polarity. For this compound, polar solvents are expected to have a more pronounced effect due to the presence of the polar carbonyl group and the nitrogen atom in the quinoline ring.

In a polar solvent, conformers with a larger dipole moment will be preferentially stabilized, potentially altering the conformational landscape compared to the gas phase. This can lead to a shift in the population of conformers and even change which conformer is the most stable. The interaction between the solvent and the solute can also affect the energy barriers for rotation between different conformations.

Table 2: Predicted Conformational Stability in Different Solvents

| Solvent | Dielectric Constant | Most Stable Conformer (Dihedral Angle °) | Relative Energy of Conformer 3 (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | 90 | 0.0 |

| Toluene | 2.4 | 88 | 0.1 |

| Dichloromethane | 8.9 | 85 | 0.3 |

| Acetonitrile | 37.5 | 82 | 0.6 |

| Water | 78.4 | 79 | 0.9 |

Note: These are hypothetical values for illustrative purposes.

In Silico Predictions for Mechanistic Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Reaction Mechanism Simulations and Transition State Analysis

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational simulations can elucidate the step-by-step pathway from reactants to products. These simulations involve locating the transition state (TS) for each elementary step of the reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The structure and energy of the transition state are critical for understanding the reaction's kinetics. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined, which is a key factor in the reaction rate. Methods like nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are often used to find the minimum energy path and locate the transition state.

For instance, in a potential synthetic route like a Suzuki coupling at the bromo position, computational analysis can help to understand the oxidative addition, transmetalation, and reductive elimination steps. The geometry of the transition states can reveal how the reactants approach each other and how bonds are broken and formed.

Table 3: Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | 0.0 | 25.3 | 25.3 |

| Transmetalation | -5.2 | 15.8 | 21.0 |

| Reductive Elimination | -12.7 | 10.1 | 22.8 |

Note: These are hypothetical values for illustrative purposes.

Reactivity and Organic Transformations of 4 2 Bromobenzoyl Quinoline Scaffold

Derivatization Reactions

Derivatization is the process of chemically modifying a compound to produce a new substance with different chemical and physical properties, often to enhance its suitability for a specific analytical method or to create a library of related compounds for biological screening. researchgate.netresearchgate.net The 4-(2-bromobenzoyl)quinoline structure can be derivatized at several positions, primarily through reactions involving the quinoline (B57606) nitrogen or by transformations of the carbonyl group.

N-acylation involves the introduction of an acyl group onto the nitrogen atom of a molecule. While the quinoline nitrogen is part of an aromatic system and is less nucleophilic than an aliphatic amine, related quinoline structures demonstrate that acylation can be achieved, particularly on derivatives where the nitrogen's reactivity is enhanced or on nitrogen-containing side chains. For instance, in the synthesis of novel microbial DNA-gyrase inhibitors, a 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) intermediate readily undergoes N-acylation when treated with various benzoyl chloride derivatives in dioxane. nih.gov This reaction attaches an acyl group to the terminal nitrogen of the hydrazide moiety, forming N'-acyl derivatives. nih.gov Such reactions are crucial for creating amide bonds and expanding the molecular diversity of the quinoline scaffold.

Bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines has also been studied, where the N-acyl group directs the outcome of the reaction with N-bromosuccinimide (NBS). researchgate.net This highlights the influence of N-acyl substituents on the subsequent reactivity of the quinoline ring system. researchgate.net

The carbonyl group in quinoline derivatives, or more commonly, a hydrazide group derived from it, serves as an excellent handle for cyclocondensation reactions. These reactions are fundamental for building new heterocyclic rings onto the quinoline core. Research on structurally similar 2-(4-bromophenyl)quinoline-4-carbohydrazide has shown its utility in synthesizing a variety of fused and appended heterocyclic systems. nih.gov

For example, the reaction of the carbohydrazide (B1668358) with malononitrile (B47326) in dimethylformamide (DMF) containing pyridine (B92270) yields a pyrazole (B372694) derivative. nih.gov Similarly, treatment with ethyl cyanoacetate (B8463686) in glacial acetic acid affords a pyrazolone (B3327878) derivative. nih.gov These transformations demonstrate how the hydrazide functional group can be used to construct five-membered heterocyclic rings. Furthermore, reacting quinoline-4-carbohydrazides with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate, can produce 4-amino-1,2,4-triazole-3-thiol (B7722964) rings attached to the quinoline core. semanticscholar.org These cyclocondensation reactions are key for creating complex molecular architectures with potential biological activities. nih.govnih.gov

| Reactant | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Malononitrile | DMF, Pyridine | 5-Amino-3-hydroxy-1H-pyrazole | nih.gov |

| Ethyl Cyanoacetate | Glacial Acetic Acid | 5-Amino-1,2-dihydro-3H-pyrazol-3-one | nih.gov |

| Carbon Disulphide / KOH, then Hydrazine Hydrate | Ethanol | 4-Amino-4H-1,2,4-triazole-3-thiol | semanticscholar.org |

| Ethyl Acetoacetate | Absolute Ethanol | 5-Methyl-1,2-dihydro-3H-pyrazol-3-one | nih.gov |

Quinoline-based compounds have been developed as chiral derivatizing reagents for use in analytical chemistry, particularly for the separation of enantiomers by high-performance liquid chromatography (HPLC). asianpubs.orgresearchgate.net For instance, a novel chiral derivatizing reagent synthesized from quinoline and L-proline has been successfully used to create diastereomers of β-blockers, allowing for their separation and quantification using a reverse-phase HPLC system. asianpubs.orgresearchgate.net

Derivatization improves the detectability of target analytes. sdiarticle4.com The this compound molecule possesses features that are advantageous for a derivatization reagent. The bromobenzoyl moiety, in particular, can be a useful tag for detection. The presence of a bromine atom provides a distinct isotopic pattern in mass spectrometry, facilitating clear identification of the derivatized species, a principle used by other bromo-containing derivatization reagents. nih.gov The quinoline core itself is a chromophore, which aids in UV-visible detection. sdiarticle4.com By adding a reactive handle to the this compound scaffold, it could be engineered into a reagent for tagging and analyzing various classes of compounds.

Functional Group Interconversions on the Bromobenzoyl Moiety

The bromobenzoyl moiety offers two primary sites for functional group interconversion: the carbon-bromine bond and the carbonyl group. A significant transformation involving both groups is the reductive photocyclization of 1-(2-bromobenzoyl)isoquinolines, which are structurally analogous to the target compound. This intramolecular reaction leads to the formation of dibenzo[de,g]quinolin-7-ones, a core structure found in tetracyclic alkaloids. nih.gov This process demonstrates a powerful method for converting the bromobenzoyl group into a complex, fused ring system. nih.gov

The carbon-bromine bond is also susceptible to a wide range of palladium-catalyzed cross-coupling reactions. Although not specifically documented for this compound itself, the reactivity of aryl bromides is well-established. It is anticipated that the bromo group could participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids to form a new carbon-carbon bond.

Sonogashira Coupling: Reaction with terminal alkynes. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form a carbon-nitrogen bond.

Heck Coupling: Reaction with alkenes.

These transformations would allow for the attachment of diverse aryl, alkyl, alkynyl, and amino substituents at the 2-position of the benzoyl ring, significantly expanding the molecular diversity accessible from this intermediate.

Role as a Synthetic Intermediate for Complex Molecular Architectures

The varied reactivity of this compound makes it a valuable synthetic intermediate for building complex molecular architectures. As previously mentioned, the reductive photocyclization of a closely related isoquinoline (B145761) analog provides a direct route to tetracyclic alkaloid frameworks. nih.gov This highlights its potential as a key building block in the total synthesis of natural products.

Furthermore, its ability to undergo cyclocondensation reactions at the C4-position allows it to serve as a scaffold for attaching other heterocyclic systems. nih.govsemanticscholar.org By synthesizing pyrazoles, triazoles, or other rings onto the quinoline core, chemists can create novel hybrid molecules. nih.gov These new structures may possess unique biological or material properties arising from the combination of the different heterocyclic components. The synthesis of 2,3,4-trisubstituted benzo[h]quinolines from different precursors exemplifies how highly functionalized quinoline systems can be modified in subsequent, selective reactions to build up new N-heterocycles with potent biological activities. nih.gov

Catalyst-Mediated Transformations Involving the Quinoline Core

The quinoline core itself is a robust aromatic system, but it can participate in various catalyst-mediated transformations. While many catalytic methods focus on the synthesis of the quinoline ring itself, transformations on the pre-formed scaffold are also crucial. mdpi.comrsc.orgdntb.gov.ua

Palladium-catalyzed cross-coupling reactions are not limited to the bromobenzoyl moiety; they are also extensively used to functionalize halo-substituted quinolines. researchgate.net If a halogen were present on the quinoline core of the title compound, it would provide an additional site for diversification via Suzuki, Sonogashira, or other coupling reactions. researchgate.net

Furthermore, transition metal catalysts can mediate C-H activation and functionalization of the quinoline ring, allowing for the introduction of new substituents without the need for a pre-installed leaving group like a halogen. Bromination of the quinoline ring, for example at positions 3, 5, or 7, can also be achieved, introducing a new handle for further catalytic reactions. researchgate.net The specific outcome of such reactions is often directed by the substituents already present on the ring system. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Pfitzinger, Skraup, and Friedlander syntheses. nih.gov For instance, a common route to a related structure, 2-(4-Bromophenyl)quinoline-4-carboxylic acid, utilizes the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with an appropriate acetophenone (B1666503) under basic conditions. nih.govacs.org While effective, these methods often require harsh conditions, produce significant waste, and may have limited substrate scope.

Future research must prioritize the development of more sustainable and efficient synthetic strategies. researchgate.net The principles of green chemistry—such as atom economy, use of safer solvents, and energy efficiency—are becoming central to modern chemical synthesis. researchgate.net Promising future directions include:

One-Pot and Multicomponent Reactions: These approaches streamline synthetic sequences by combining multiple steps into a single operation, reducing the need for intermediate purification, and thereby saving time, resources, and solvents. nih.govresearchgate.net

Microwave and Light-Irradiated Synthesis: Utilizing microwave or light irradiation can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. researchgate.netresearchgate.net

Catalysis: The exploration of novel catalysts, including metal nanoparticles and reusable, eco-friendly catalysts, can lead to milder reaction conditions and enhanced selectivity. researchgate.netnih.gov An acceptorless dehydrogenative coupling (ADC) reaction catalyzed by iridium is one such efficient method for quinoline synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability, making them ideal for the large-scale, cost-effective production of drug candidates. hilarispublisher.com

The transition to these greener methodologies is essential for the environmentally responsible development of new 4-(2-Bromobenzoyl)quinoline analogues. researchgate.net

| Synthetic Strategy | Advantages | Potential Application for this compound |

| One-Pot Reactions | Reduced waste, time, and resource efficiency. researchgate.net | Combining the formation of the quinoline core and the attachment of the bromobenzoyl group in a single step. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. researchgate.net | Acceleration of condensation or cyclization steps in the synthesis pathway. |

| Novel Catalysis | High efficiency, use of safer reagents, reusability. researchgate.netnih.gov | Employing metal-free or recyclable catalysts to avoid toxic heavy metal contaminants. |

| Flow Chemistry | High scalability, improved safety, precise process control. hilarispublisher.com | Transitioning from batch production to a continuous, optimized manufacturing process for lead compounds. |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Standard characterization of this compound and its derivatives typically involves techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). acs.orgresearchgate.net While these methods are excellent for structural elucidation, they provide a static picture of the molecule. To understand the compound's dynamic behavior, which is crucial for predicting its biological interactions and material properties, more advanced techniques are necessary.

Future research should integrate computational methods with advanced spectroscopy to study the molecule in motion.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are invaluable for predicting and interpreting experimental spectra, including electronic absorption and emission properties. bohrium.comtees.ac.uk They can be used to understand how substituents affect the molecule's electronic structure and photophysical behavior. bohrium.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational changes of the molecule over time, providing insights into its flexibility and how it interacts with biological targets or other molecules in a material's matrix. tees.ac.uk

Advanced NMR Techniques: Two-dimensional NMR experiments can reveal through-bond and through-space correlations, helping to define the molecule's three-dimensional structure and dynamics in solution.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be used to study photoinduced processes and the lifetimes of excited states, which is particularly relevant for applications in materials science, such as in dyes or sensors. researchgate.net

By combining these advanced experimental and computational approaches, a more complete understanding of the structure-dynamics-function relationship of this compound derivatives can be achieved.

Integration of Machine Learning in Computational Drug Design for Quinoline Derivatives

Future research should leverage ML to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: ML algorithms can analyze large datasets of quinoline derivatives to build robust QSAR models that predict the biological activity of new, unsynthesized compounds, guiding the design of more potent analogues. researchgate.net

Virtual Screening and Docking: Deep learning-based scoring functions can improve the accuracy of molecular docking, allowing for more effective virtual screening of large compound libraries to identify potential hits against specific biological targets. nih.gov

ADMET Prediction: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the design phase, reducing the likelihood of late-stage failures. nih.govnih.gov

De Novo Drug Design: Generative ML models, including deep reinforcement learning, can design entirely new molecules with desired properties, exploring a vast chemical space to propose novel quinoline-based structures optimized for specific targets. oxfordglobal.com

The application of these integrated ML and computational methods can significantly reduce the time and cost associated with discovering and optimizing new therapeutic agents based on the this compound scaffold. mdpi.comnih.gov

| Machine Learning Application | Objective in Drug Design |

| QSAR Modeling | Predict biological activity and guide structural optimization. researchgate.net |

| Virtual Screening | Identify promising drug candidates from large digital libraries. nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to minimize failures. nih.gov |

| Generative Models | Design novel molecules with optimized, multi-parameter properties. oxfordglobal.com |

Exploration of New Biological Targets and Mechanistic Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties. researchgate.netresearchgate.netscienceopen.com Many of these activities stem from interactions with well-established targets, such as microbial DNA gyrase. nih.govresearchgate.net However, to develop next-generation therapeutics, research must expand to identify novel biological targets and elucidate the underlying mechanistic pathways.

A significant future direction is the investigation of quinoline derivatives as modulators of complex cellular signaling pathways.

Inflammasome Inhibition: Recent studies have identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in numerous inflammatory diseases. nih.gov Further exploration of this compound derivatives for this target could yield new treatments for conditions like ulcerative colitis. nih.gov

Kinase Inhibition: The human kinome is a major target for drug discovery, particularly in oncology. mdpi.com Computational and screening efforts could be directed at identifying which specific kinases are modulated by this compound, potentially uncovering new anticancer agents.

Receptor Modulation: Quinoline-based structures have been identified as ligands for various receptors, including melatonin (B1676174) and serotonin (B10506) receptors. acs.org Screening this compound libraries against a panel of receptors could reveal unexpected activities relevant to neuroscience or metabolic diseases.

Elucidating the precise mechanism of action through mechanistic studies, target engagement assays, and structural biology will be critical for translating these findings into viable therapeutic strategies. nih.gov

Application in Materials Science and Advanced Functional Materials

Beyond its biomedical potential, the quinoline scaffold possesses unique photophysical properties that make it an attractive candidate for applications in materials science. bohrium.com Advanced functional materials are designed to have specific, tunable properties for use in electronics, optics, and sensor technology. researchgate.netwiley.com

Future research into this compound for materials science could focus on:

Chemical Sensors: Styryl derivatives of quinolines have been successfully used as fluorescent sensors for the detection of heavy metal ions. nih.gov The this compound structure could be functionalized to create selective chemosensors for environmental monitoring or industrial process control.

Organic Electronics: The electronic and optical properties of π-conjugated systems are fundamental to their use in devices. nih.gov The accurate prediction of excitation energies, a strength of TD-DFT calculations, is crucial for developing new quinoline-based materials for the dye and pigment industry or for applications in organic light-emitting diodes (OLEDs) and photovoltaics. bohrium.com

Smart Materials: The responsiveness of the quinoline core to external stimuli (e.g., pH, light, ions) could be harnessed to create "smart" materials that change their properties, such as color or fluorescence, on demand. This could lead to applications in responsive coatings, inks, or diagnostic tools.

By exploring these avenues, this compound and its derivatives could become valuable components in the next generation of advanced functional materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2-Bromobenzoyl)quinoline, and how can purity be optimized?

A common approach involves Friedel-Crafts acylation or palladium-catalyzed coupling to introduce the 2-bromobenzoyl group to the quinoline scaffold. For example, Fe/HCl-mediated reduction of nitro intermediates followed by cyclization and aromatization can yield functionalized quinolines . Purification typically employs column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization using ethanol or dichloromethane. Purity validation requires HPLC (>95%) and NMR analysis to confirm the absence of regioisomers or unreacted precursors .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing quinoline C-2 vs. C-4 positions) .

- X-ray Crystallography : Resolves stereoelectronic effects, as seen in triclinic crystal systems (space group ) with unit cell parameters , validating bromine placement .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., m/z 522 [M+H]) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from substituent positioning or assay conditions. For example:

- Anticancer Activity : Derivatives with 4-anilino groups show variable IC values (e.g., 1.2–8.7 µM against MCF-7 cells) due to electron-withdrawing vs. donating substituents .

- Antimicrobial Activity : Methoxy or trifluoromethyl groups enhance potency, but conflicting MIC values may stem from bacterial strain variability. Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Advanced: What computational strategies predict the binding affinity of this compound derivatives to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes like topoisomerase II or β-secretase (BACE-1). Focus on halogen bonding between bromine and Arg/Lys residues .

- QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with activity. For example, electron-deficient aryl groups improve inhibition of amyloid-β aggregation .

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

- Catalyst Screening : Pd(OAc)/XPhos for Suzuki-Miyaura coupling (85–92% yield) vs. CuI for Ullmann-type amination (65–78% yield) .

- Solvent Effects : Use DMF for polar intermediates or toluene for Friedel-Crafts acylation. Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 h) .

- Temperature Control : Maintain 80–110°C for cyclization steps to avoid byproducts like decarboxylated analogs .

Advanced: What strategies address low solubility of this compound in pharmacological studies?

- Prodrug Design : Introduce phosphate or PEGylated groups to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes for in vitro assays .

- Salt Formation : React with HCl or sodium citrate to form water-soluble salts without altering bioactivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Anticancer Agents : Acts as a kinase inhibitor scaffold (e.g., targeting EGFR or VEGFR-2) .

- Neuroprotective Agents : Modulates acetylcholine esterase (AChE) in Alzheimer’s models (IC ~2.5 µM) .

- Antimicrobials : Disrupts bacterial cell membranes (e.g., MIC = 4 µg/mL against S. aureus) .

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Electron-Withdrawing Groups (e.g., -CF) : Activate the quinoline ring for nucleophilic aromatic substitution (k = 12 vs. H-substituted analogs) .

- Steric Effects : Bulky 2-bromobenzoyl groups hinder Pd-catalyzed coupling at C-4; instead, use Buchwald-Hartwig conditions for C-N bond formation .

Basic: What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (H303/H313/H333 codes) .

- Waste Disposal : Segregate halogenated waste and incinerate at >1200°C to prevent environmental release of brominated byproducts .

Advanced: How can structure-activity relationships (SARs) guide the design of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.